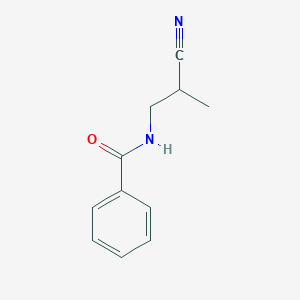

N-(2-cyano-2-methylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyano-2-methylethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₂N₂O It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-cyano-2-methylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-2-methylethyl)benzamide typically involves the cyanoacetylation of benzamide derivatives. One common method is the reaction of benzamide with 2-cyano-2-methylethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyano-2-methylethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated benzamide derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(2-cyano-2-methylethyl)benzamide has been investigated for its potential as a pharmaceutical agent. Its structural properties make it a candidate for various therapeutic uses.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the benzamide structure can enhance its efficacy against a range of bacterial strains. A notable case study demonstrated that specific derivatives were effective against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this compound.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have indicated that certain analogs can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. A comprehensive study involving various concentrations of this compound derivatives showed a dose-dependent response in inhibiting cell proliferation, suggesting a mechanism that warrants further investigation.

Agrochemical Applications

This compound is being studied for its potential use as an agrochemical, particularly as a pesticide or herbicide.

Nematocidal Properties

Recent patents have highlighted the use of this compound derivatives as nematocidal agents. These compounds have shown effectiveness in controlling nematode populations in agricultural settings, which is critical for crop protection. The development of formulations containing these derivatives is currently underway, aiming to provide sustainable solutions for nematode management.

Biocatalytic Applications

The compound plays a significant role in biocatalysis, where it is utilized as a substrate or intermediate in enzymatic reactions.

Enzyme-Catalyzed Reactions

This compound has been employed in enzyme-catalyzed amide bond formation processes. Research has demonstrated that using specific enzymes can lead to high yields and selectivity when synthesizing amides from this compound. A recent study reported isolated yields exceeding 90% under optimized conditions, showcasing its utility in synthetic organic chemistry.

Data Tables and Case Studies

The following tables summarize key findings related to the applications of this compound:

| Application Area | Specific Use | Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Effective against resistant Staphylococcus aureus strains |

| Anticancer | Induces apoptosis in breast and prostate cancer cell lines | |

| Agrochemicals | Nematocide | Effective control of nematodes; formulations under development |

| Biocatalysis | Enzyme-Catalyzed Reactions | Yields exceeding 90% in amide synthesis |

Mecanismo De Acción

The mechanism of action of N-(2-cyano-2-methylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-cyanoethyl)benzamide

- N-(2-cyano-2-phenylethyl)benzamide

- N-(2-cyano-2-methylpropyl)benzamide

Uniqueness

N-(2-cyano-2-methylethyl)benzamide is unique due to the presence of the 2-cyano-2-methylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with tailored properties for specific applications.

Actividad Biológica

N-(2-cyano-2-methylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a benzamide core with a cyano and methylethyl substituent. The presence of these functional groups is believed to influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance, similar compounds have shown potential in inhibiting enzymes critical for the survival of pathogens like Mycobacterium tuberculosis and various cancer cell lines. The mechanism often involves binding to active sites or allosteric sites on proteins, leading to inhibition of their activity .

Antimicrobial Activity

Research has indicated that derivatives of benzamide, including this compound, exhibit antimicrobial properties. In particular, studies have shown that certain benzamide derivatives can significantly reduce the cytoplasmic DNA levels of the hepatitis B virus (HBV), suggesting potential as antiviral agents .

Table 1: Antiviral Activity of Benzamide Derivatives

| Compound Name | Viral Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HBV | 0.25 | Inhibition of nucleocapsid assembly |

| 3-cyano-benzamide derivative | Mycobacterium tuberculosis | 0.5 | Enzyme inhibition |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain benzamide derivatives can inhibit cell proliferation in various cancer types, including lymphoma and breast cancer. The mechanism involves downregulation of key proteins involved in cell growth and survival pathways .

Case Studies and Research Findings

- Antiviral Efficacy : A study on benzamide derivatives found that specific modifications enhanced their antiviral efficacy against HBV, promoting the formation of empty capsids through interaction with HBV core proteins .

- Anticancer Studies : In vitro studies showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

- Pharmacokinetics : Pharmacokinetic studies indicated that the compound has favorable stability in human liver microsomes, suggesting potential for oral bioavailability .

Propiedades

IUPAC Name |

N-(2-cyanopropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(7-12)8-13-11(14)10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGRQXJTSPUZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.